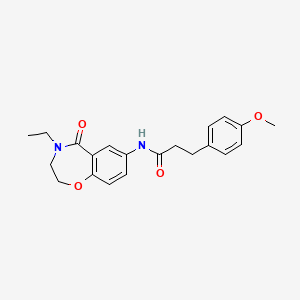

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide

Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide is a benzoxazepine-derived compound featuring a seven-membered heterocyclic ring fused with a benzene moiety. The structure includes a 4-ethyl substituent on the benzoxazepin ring and a 3-(4-methoxyphenyl)propanamide side chain. This compound’s unique scaffold combines rigidity from the benzoxazepin core with the hydrophobicity of the methoxyphenyl group, which may influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-3-23-12-13-27-19-10-7-16(14-18(19)21(23)25)22-20(24)11-6-15-4-8-17(26-2)9-5-15/h4-5,7-10,14H,3,6,11-13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQDZWKQAOXKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural features can be compared to other benzoxazepines, propanamide derivatives, and methoxyphenyl-containing molecules. Below is a detailed analysis:

Benzoxazepine Derivatives

Benzoxazepines are known for their role as γ-aminobutyric acid (GABA) receptor modulators and kinase inhibitors. Key comparisons include:

- Hydroxyureido-L-3-phenylpropanamide derivatives (e.g., compounds 4 and 5 in ): These feature hydroxamic acid groups and phenylpropanamide backbones. Unlike the target compound, they lack the benzoxazepin core but share the propanamide linkage, which is critical for hydrogen-bonding interactions in enzyme inhibition .

Methoxyphenyl-Propanamide Analogs

The 4-methoxyphenyl group is a common pharmacophore in antioxidants and anti-inflammatory agents:

- N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (compound 8 in ): This analog replaces the benzoxazepin core with a cyclohexane ring but retains the methoxyphenyl group.

- Cyano-phosphino propanenitrile derivatives (e.g., compound 9 in ): These feature methoxyphenyl groups in complex nucleotide-like structures. Their stereochemical complexity contrasts with the target compound’s planar benzoxazepin system, highlighting trade-offs between metabolic stability and target selectivity .

Key Data Table: Comparative Properties

Research Findings and Mechanistic Insights

- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for benzoxazepin derivatives, such as cyclocondensation of aminophenols with ketones or aldehydes, followed by propanamide coupling (cf. ) .

- Electrophilic Reactivity : The 5-oxo group in the benzoxazepin ring may act as an electrophilic trap, akin to the hydroxamic acid moiety in compound 5 (), which chelates metal ions in enzyme active sites .

- Solubility Limitations : The 4-ethyl and methoxyphenyl groups may reduce aqueous solubility compared to polar analogs like hydroxyureido derivatives, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.